1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole
CAS No.: 172265-09-7
Cat. No.: VC5007878
Molecular Formula: C16H17N3O2
Molecular Weight: 283.331
* For research use only. Not for human or veterinary use.
![1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole - 172265-09-7](/images/structure/VC5007878.png)
Specification
CAS No. | 172265-09-7 |
---|---|
Molecular Formula | C16H17N3O2 |
Molecular Weight | 283.331 |
IUPAC Name | 1-[ethoxy-(2-methoxyphenyl)methyl]benzotriazole |
Standard InChI | InChI=1S/C16H17N3O2/c1-3-21-16(12-8-4-7-11-15(12)20-2)19-14-10-6-5-9-13(14)17-18-19/h4-11,16H,3H2,1-2H3 |
Standard InChI Key | KQLCWEABWSEVGY-UHFFFAOYSA-N |
SMILES | CCOC(C1=CC=CC=C1OC)N2C3=CC=CC=C3N=N2 |
Introduction
Structural and Chemical Properties
Core Benzotriazole Framework
Benzotriazole derivatives feature a fused bicyclic aromatic system with three nitrogen atoms. The 1H-tautomer dominates in solution, with the hydrogen atom positioned at the N1 site . Substituents at the N1 position significantly influence electronic distribution and reactivity. In 1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole, the N1 atom is bonded to a methyl group substituted with ethoxy and 2-methoxyphenyl moieties. This bulky substituent likely sterically hinders electrophilic attacks while enhancing lipophilicity.
Substitution Pattern Analysis
The ethoxy group (-OCH2CH3) and 2-methoxyphenyl ring introduce electron-donating effects via resonance and induction. Comparative studies on analogous compounds, such as 1-ethoxy-1H-benzotriazole (1b) , demonstrate that alkoxy substituents increase solubility in polar aprotic solvents while marginally reducing thermal stability. The 2-methoxyphenyl group, a common pharmacophore in medicinal chemistry, may facilitate π-π stacking interactions with biological targets .
Table 1: Key Structural Features
Feature | Description |
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Molecular Formula | C17H17N3O2 |
Molecular Weight | 295.34 g/mol |
Tautomerism | Predominantly 1H-tautomer due to N1 substitution |
Key Functional Groups | Benzotriazole core, ethoxy group, 2-methoxyphenylmethyl moiety |
Synthetic Methodologies
Optimization Parameters
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Solvent: Anhydrous THF or DMF for enhanced nucleophilicity .
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Base: DBU (1,8-diazabicycloundec-7-ene) facilitates deprotonation of the alcohol, improving reaction kinetics .
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Temperature: Room temperature to 50°C, avoiding decomposition of sensitive groups.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR:
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13C NMR:
High-Resolution Mass Spectrometry (HRMS)
Predicted molecular ion [M+H]+: m/z 296.1397 (C17H18N3O2+). Deviation <5 ppm confirms molecular formula .
Organism | Predicted MIC (μg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15–30 | Cell wall synthesis inhibition |
Trypanosoma cruzi | 20–40 | Electron transport chain disruption |
Future Research Directions
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Synthetic Scalability: Optimize reaction yields via microwave-assisted synthesis.
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Structure-Activity Relationships (SAR): Systematically vary substituents to identify potency enhancers.
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In Vivo Studies: Evaluate pharmacokinetics in murine models of infection.
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